molecular formula C12H12BrF3N2O2 B13242614 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13242614
M. Wt: 353.13 g/mol
InChI Key: CFCASAKLERXATD-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H12BrF3N2O2. This compound features a pyrrolidine ring substituted with a bromopyridinyl group and a trifluoromethyl group, making it a molecule of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromopyridinyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromopyridinyl group and a trifluoromethyl group on the pyrrolidine ring enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C12H12BrF3N2O2

Molecular Weight

353.13 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12BrF3N2O2/c13-8-1-2-9(18-5-8)3-7-4-17-6-11(7,10(19)20)12(14,15)16/h1-2,5,7,17H,3-4,6H2,(H,19,20)

InChI Key

CFCASAKLERXATD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=NC=C(C=C2)Br

Origin of Product

United States

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